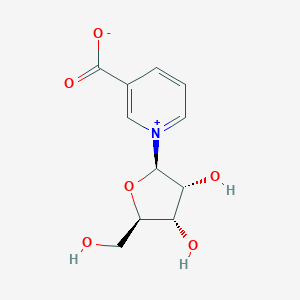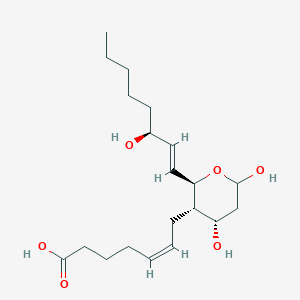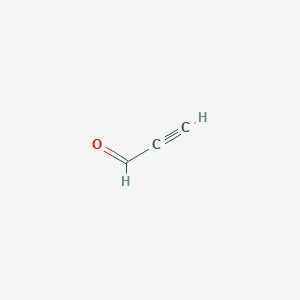
Nicotinamide riboside
Vue d'ensemble
Description
Nicotinic acid riboside (NAR) is a precursor of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism and has a key role in various signaling pathways in human cells . NAD+ is crucial for life as it serves as a coenzyme for oxidoreductases and as a source of ADP-ribosyl groups used in reactions, including those that retard aging . NAR, along with nicotinamide riboside (NR), contributes to
Applications De Recherche Scientifique
Troubles métaboliques
Le NR s’est montré prometteur dans le traitement des troubles métaboliques. Il améliore la teneur en NAD+ de l’organisme, ce qui est essentiel pour le métabolisme énergétique. Des études suggèrent que la supplémentation en NR peut améliorer la sensibilité à l’insuline et les profils lipidiques, ce qui pourrait être bénéfique pour des affections comme le diabète et l’obésité .
Maladies neurodégénératives
Les propriétés neuroprotectrices du NR sont explorées dans le contexte des maladies neurodégénératives. En augmentant les niveaux de NAD+, le NR peut soutenir la santé et la fonction neuronales, offrant des avantages thérapeutiques potentiels pour des maladies comme Alzheimer et Parkinson .
Santé cardiovasculaire
Les avantages cardiovasculaires du NR incluent le soutien de la fonction du muscle cardiaque et la réduction du stress oxydatif, ce qui peut conduire à une meilleure santé cardiovasculaire. Des recherches indiquent que le NR pourrait être bénéfique dans la gestion de l’insuffisance cardiaque et la prévention des lésions ischémiques .
Longévité et vieillissement
Le NR est étudié pour son potentiel à prolonger la durée de vie et la durée de vie en bonne santé. Il peut influencer le vieillissement en favorisant la réparation de l’ADN et en soutenant la fonction des sirtuines, des protéines associées à la longévité .
Maladies infectieuses
Des études récentes ont exploré l’application du NR dans les maladies infectieuses, y compris son rôle potentiel dans l’amélioration de la réponse immunitaire contre des agents pathogènes comme le SARS-CoV-2. La capacité du NR à augmenter les niveaux de NAD+ pourrait soutenir les mécanismes de défense de l’organisme .
Perte auditive
Des preuves émergentes suggèrent que le NR pourrait protéger contre la perte auditive induite par le bruit. En empêchant les dommages aux cellules nerveuses de l’oreille interne, le NR peut préserver la fonction auditive et prévenir la progression de la perte auditive .
Mécanisme D'action
Target of Action
Nicotinic acid riboside (NR) is a precursor of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme that plays important roles in various metabolic pathways . The primary targets of NR are the enzymes involved in NAD+ biosynthesis and metabolism .
Mode of Action
NR is converted into NAD+ through a series of biochemical reactions. It first gets converted into nicotinamide mononucleotide (NMN) by the action of nicotinamide riboside kinases (NRKs). NMN is then converted into NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs) . This conversion process allows NR to enhance the intracellular levels of NAD+, thereby influencing the activities of NAD±dependent enzymes .
Biochemical Pathways
NR is involved in the NAD+ biosynthetic pathway. It is converted into NMN by NRKs, and NMN is further converted into NAD+ by NMNATs . NAD+ is a crucial coenzyme in various metabolic redox reactions, and it also serves as a substrate for NAD±consuming enzymes, which are involved in many fundamental cellular processes including aging and longevity .
Pharmacokinetics
Oral administration of NR has been shown to effectively increase NAD+ levels in the body. In a clinical trial, single doses of 100, 300, and 1,000 mg of NR produced dose-dependent increases in the blood NAD+ metabolome . This suggests that NR has good bioavailability and can effectively enhance NAD+ levels in the body.
Result of Action
The increase in NAD+ levels due to NR administration has several molecular and cellular effects. It enhances the activities of NAD±dependent enzymes, which play key roles in various cellular processes such as metabolism, DNA repair, cell growth, and survival . This can have protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss .
Safety and Hazards
Nicotinamide riboside supplementation has been studied in amounts of 1,000-2,000 mg daily with no harmful effects and few, if any, adverse side effects . Like all members of the vitamin B3 family, NR has a good safety profile and is generally considered safe . When taken by mouth, this compound chloride is possibly safe when used in doses up to 300 mg daily .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEDDPCUCPRQNY-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938912 | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17720-18-2 | |
| Record name | Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)



![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)





![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)